Cas no 134837-33-5 (rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol)

rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol
- 134837-33-5
- EN300-1635410
-
- インチ: 1S/C11H20O/c1-9(2)8-10-6-4-5-7-11(10,3)12/h10,12H,1,4-8H2,2-3H3/t10-,11+/m0/s1
- InChIKey: WRBFYBLDQZYZIN-WDEREUQCSA-N
- ほほえんだ: O[C@]1(C)CCCC[C@H]1CC(=C)C
計算された属性
- せいみつぶんしりょう: 168.151415257g/mol
- どういたいしつりょう: 168.151415257g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 12
- 回転可能化学結合数: 2
- 複雑さ: 174
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 20.2Ų
rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1635410-0.5g |
rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol |
134837-33-5 | 0.5g |
$1357.0 | 2023-06-04 | ||
Enamine | EN300-1635410-2.5g |
rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol |
134837-33-5 | 2.5g |
$2771.0 | 2023-06-04 | ||
Enamine | EN300-1635410-5.0g |
rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol |
134837-33-5 | 5g |
$4102.0 | 2023-06-04 | ||
Enamine | EN300-1635410-100mg |
rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol |
134837-33-5 | 100mg |
$741.0 | 2023-09-22 | ||
Enamine | EN300-1635410-2500mg |
rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol |
134837-33-5 | 2500mg |
$1650.0 | 2023-09-22 | ||
Enamine | EN300-1635410-0.25g |
rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol |
134837-33-5 | 0.25g |
$1300.0 | 2023-06-04 | ||
Enamine | EN300-1635410-1.0g |
rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol |
134837-33-5 | 1g |
$1414.0 | 2023-06-04 | ||
Enamine | EN300-1635410-50mg |
rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol |
134837-33-5 | 50mg |
$707.0 | 2023-09-22 | ||
Enamine | EN300-1635410-10000mg |
rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol |
134837-33-5 | 10000mg |
$3622.0 | 2023-09-22 | ||
Enamine | EN300-1635410-0.05g |
rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol |
134837-33-5 | 0.05g |
$1188.0 | 2023-06-04 |
rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol 関連文献
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Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089
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Hanshen Xin,Jing Li,Congwu Ge,Xiaodi Yang,Tianrui Xue,Xike Gao Mater. Chem. Front., 2018,2, 975-985
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Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
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Lauro Oliver Paz-Borbón,Andres López-Martínez,Ignacio L. Garzón,Alvaro Posada-Amarillas,Henrik Grönbeck Phys. Chem. Chem. Phys., 2017,19, 17845-17855
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Christopher R. Driscoll,Brodie L. Reid,Matthew J. McIldowie,Sara Muzzioli,Gareth L. Nealon,Brian W. Skelton,Stefano Stagni,David H. Brown,Massimiliano Massi,Mark I. Ogden Chem. Commun., 2011,47, 3876-3878
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Gregor Mali,Jean-Paul Amoureux Phys. Chem. Chem. Phys., 2000,2, 5737-5742
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M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-olに関する追加情報
Introduction to rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol (CAS No. 134837-33-5)
rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol (CAS No. 134837-33-5) is a chiral compound that has garnered significant attention in the fields of organic synthesis and medicinal chemistry. This compound, often referred to as racemic (1R,2S)-menthol, is a key intermediate in the synthesis of various pharmaceuticals and fragrances. Its unique stereochemistry and versatile reactivity make it an essential building block in the development of novel drugs and chemical products.
The structure of rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol consists of a cyclohexane ring with a hydroxyl group and a substituted alkene side chain. The presence of chiral centers at the 1 and 2 positions imparts specific optical properties to the molecule, making it valuable in asymmetric synthesis and enantioselective catalysis. The racemic nature of this compound means that it is a mixture of two enantiomers, each with distinct biological activities.
In recent years, significant advancements have been made in understanding the synthetic routes to rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol. One notable method involves the use of organocatalytic asymmetric hydrogenation, which allows for the efficient production of the desired enantiomer with high enantiomeric excess. This approach has been further refined through the development of novel catalysts and reaction conditions, enhancing both yield and selectivity.
The pharmacological properties of rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol have also been extensively studied. Research has shown that this compound exhibits potent anti-inflammatory and analgesic effects, making it a promising candidate for the development of new therapeutic agents. Additionally, its ability to modulate various biological pathways has led to its exploration in the treatment of neurological disorders and other chronic conditions.
One area of particular interest is the use of rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol in drug delivery systems. Due to its hydroxyl group and lipophilic nature, this compound can be effectively incorporated into nanoparticles and liposomes, enhancing its bioavailability and targeting capabilities. This has significant implications for improving drug efficacy and reducing side effects in clinical applications.
Furthermore, the environmental impact of rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol has been a focus of recent studies. Researchers have developed green synthesis methods that minimize waste and reduce the use of hazardous solvents. These sustainable approaches not only align with environmental regulations but also contribute to the economic viability of large-scale production processes.
In conclusion, rac-(1R,2S)-1-methyl-2-(2-methylprop-2-en-1-yl)cyclohexan-1-ol (CAS No. 134837-33-5) is a multifaceted compound with a wide range of applications in both research and industry. Its unique chemical properties and potential therapeutic benefits make it an important subject of ongoing investigation. As new synthetic methods and applications continue to emerge, this compound is poised to play a crucial role in advancing the fields of organic chemistry and medicinal chemistry.
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